molecular formula C15H19NO B13939977 1-(4b-Methyl-5,6,7,8,8a,9-hexahydrocarbazol-1-yl)ethanone CAS No. 53155-57-0

1-(4b-Methyl-5,6,7,8,8a,9-hexahydrocarbazol-1-yl)ethanone

Katalognummer: B13939977
CAS-Nummer: 53155-57-0
Molekulargewicht: 229.32 g/mol
InChI-Schlüssel: XOGFIDVAMGYSTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4b-Methyl-5,6,7,8,8a,9-hexahydrocarbazol-1-yl)ethanone is a complex organic compound with a unique structure. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

The synthesis of 1-(4b-Methyl-5,6,7,8,8a,9-hexahydrocarbazol-1-yl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the carbazole core, followed by the introduction of the ethanone group. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

1-(4b-Methyl-5,6,7,8,8a,9-hexahydrocarbazol-1-yl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the structure, leading to the formation of addition products.

Wissenschaftliche Forschungsanwendungen

1-(4b-Methyl-5,6,7,8,8a,9-hexahydrocarbazol-1-yl)ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound exhibits various biological activities, making it a subject of interest in pharmacological studies.

    Medicine: It has potential therapeutic applications due to its biological properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 1-(4b-Methyl-5,6,7,8,8a,9-hexahydrocarbazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(4b-Methyl-5,6,7,8,8a,9-hexahydrocarbazol-1-yl)ethanone can be compared with other carbazole derivatives, such as:

    Carbazole: The parent compound with a simpler structure and different biological activities.

    1-(9H-Carbazol-1-yl)ethanone: A similar compound with a different substitution pattern, leading to variations in its properties and applications.

    3,6-Dibromo-9-ethylcarbazole: Another derivative with distinct chemical and biological characteristics.

Eigenschaften

CAS-Nummer

53155-57-0

Molekularformel

C15H19NO

Molekulargewicht

229.32 g/mol

IUPAC-Name

1-(4b-methyl-5,6,7,8,8a,9-hexahydrocarbazol-1-yl)ethanone

InChI

InChI=1S/C15H19NO/c1-10(17)11-6-5-7-12-14(11)16-13-8-3-4-9-15(12,13)2/h5-7,13,16H,3-4,8-9H2,1-2H3

InChI-Schlüssel

XOGFIDVAMGYSTE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C2C(=CC=C1)C3(CCCCC3N2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.